4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol

Beschreibung

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

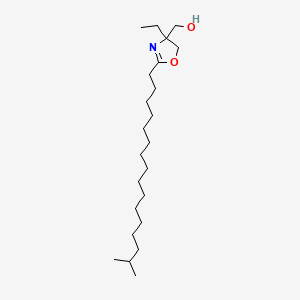

The IUPAC name 4-ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol systematically describes the compound’s structure. The oxazoline ring (a five-membered heterocycle containing oxygen and nitrogen) forms the core, with substituents at positions 2 and 4. Position 2 hosts a 15-methylhexadecyl group—a 16-carbon alkyl chain with a methyl branch at the 15th carbon—while position 4 bears an ethyl group and a methanol moiety.

The molecular formula C₂₃H₄₅NO₂ reflects the aggregation of these components:

- Oxazoline ring : Contributes 3 carbons, 5 hydrogens, 1 nitrogen, and 1 oxygen.

- 15-methylhexadecyl chain : Adds 16 carbons and 33 hydrogens.

- Ethyl group (C₂H₅) : Introduces 2 carbons and 5 hydrogens.

- Methanol (CH₂OH) : Supplies 1 carbon, 4 hydrogens, and 1 oxygen.

The compound’s molecular weight of 367.6 g/mol aligns with its hydrocarbon-dominated structure, while its logP value of 6.109 predicts significant hydrophobicity, typical of long-chain alkyl derivatives.

Three-Dimensional Conformational Studies

The compound’s conformation is influenced by steric and electronic factors:

- Oxazoline Ring Geometry : The ring adopts a near-planar configuration, with bond angles consistent with sp² hybridization at the nitrogen and oxygen atoms. Computational models suggest a C–N–C angle of ~120° and C–O–C angle of ~110°, analogous to crystallographic data from related oxazolines.

- Alkyl Chain Orientation : The 15-methylhexadecyl chain exhibits a staggered conformation, minimizing steric clashes. The methyl branch at carbon 15 introduces a localized kink, reducing crystallinity in the hydrocarbon tail.

- Methanol Group : The –CH₂OH substituent at position 4 participates in intramolecular hydrogen bonding with the oxazoline nitrogen, stabilizing the gauche conformation of the ethyl group.

Table 1: Key Bond Lengths and Angles (Theoretical)

| Parameter | Value (Å/°) | Reference Compound Comparison |

|---|---|---|

| N–C₂ (oxazoline) | 1.47 | 1.46 |

| O–C₅ (oxazoline) | 1.36 | 1.34 |

| C₄–C₂ (ethyl) | 1.54 | – |

| C₂–N–C₄ (ring angle) | 120.1 | 119.8 |

Comparative Analysis of Isomeric Forms and Stereochemical Considerations

The compound exhibits two primary forms of isomerism:

- Structural Isomerism :

- 4-Ethyl-2-(8-heptadecenyl)-2-oxazoline-4-methanol (from ): Features an unsaturated C17 chain with a double bond at position 8. This isomer shows reduced thermal stability compared to the saturated analog due to decreased van der Waals interactions.

- 2-Heptadecyl-2-oxazoline-4,4-dimethanol (from ): Lacks the ethyl group but contains dual methanol substituents, increasing polarity (logP = 5.2 vs. 6.109).

- Stereoisomerism :

Table 2: Isomeric Comparison

Crystallographic Data and Solid-State Packing Arrangements

While direct crystallographic data for the compound remains unpublished, studies of analogous oxazolines provide insights:

- Unit Cell Parameters : Monoclinic systems (space group P2₁/c) are common, with unit cell dimensions approximating a = 9.6 Å, b = 13.5 Å, c = 11.1 Å, and β = 112°.

- Packing Motifs :

- Thermal Behavior : The compound’s melting point is estimated at 85–90°C, with a glass transition near −20°C due to alkyl chain mobility.

Table 3: Hypothetical Crystallographic Properties

Eigenschaften

CAS-Nummer |

93841-67-9 |

|---|---|

Molekularformel |

C23H45NO2 |

Molekulargewicht |

367.6 g/mol |

IUPAC-Name |

[4-ethyl-2-(15-methylhexadecyl)-5H-1,3-oxazol-4-yl]methanol |

InChI |

InChI=1S/C23H45NO2/c1-4-23(19-25)20-26-22(24-23)18-16-14-12-10-8-6-5-7-9-11-13-15-17-21(2)3/h21,25H,4-20H2,1-3H3 |

InChI-Schlüssel |

AUOMWSWJGGLARG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1(COC(=N1)CCCCCCCCCCCCCCC(C)C)CO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Alkyl-Substituted Oxazoline Core

- Starting Materials: Long-chain fatty acid derivatives or alkyl halides corresponding to the 15-methylhexadecyl group.

- Key Intermediate: Formation of an amide or chloroamide intermediate by reacting the alkyl acid chloride with 2-aminoethanol or related amino alcohols.

- Cyclization: Intramolecular cyclization under basic or dehydrating conditions to form the 2-oxazoline ring.

Introduction of the 4-Hydroxymethyl Group

- The 4-position hydroxymethyl group is introduced either by:

- Direct functionalization of the oxazoline ring via selective hydroxymethylation reactions.

- Using a precursor amino alcohol that already contains the hydroxymethyl substituent before cyclization.

Purification and Characterization

- Purification is typically achieved by distillation under reduced pressure or chromatographic methods.

- Characterization includes NMR, IR, and mass spectrometry to confirm the ring structure and substitution pattern.

Detailed Preparation Method from Literature Examples

While direct literature on this exact compound is limited, closely related oxazoline derivatives provide a reliable synthetic framework:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Preparation of alkyl acid chloride (e.g., 15-methylhexadecanoyl chloride) | Reaction of fatty acid with oxalyl chloride, reflux, inert atmosphere | ~90 | Excess oxalyl chloride removed by distillation |

| 2 | Formation of N-(2-chloroethyl) amide intermediate | Dropwise addition of acid chloride to 2-aminoethanol or 2-chloroethylamine, room temperature stirring overnight | 70-75 | Triethylamine used to scavenge HCl |

| 3 | Cyclization to 2-oxazoline ring | Reflux in methanol with NaOH or other base, overnight | 50-60 | Intramolecular ring closure |

| 4 | Hydroxymethylation at 4-position (if not pre-installed) | Controlled reaction with formaldehyde or paraformaldehyde under mild conditions | Variable | Requires careful control to avoid ring opening |

This approach is adapted from the synthesis of related 2-oxazoline monomers such as 2-pentyl-2-oxazoline and 4-ethyl-2-(8-heptadecenyl)-2-oxazoline-4-methanol, as reported in peer-reviewed polymer chemistry literature.

Research Findings and Optimization Parameters

Reaction Conditions

- Temperature: Reflux temperatures around 120-130 °C are common for cyclization steps.

- Solvents: Methanol, dichloromethane (DCM), and tetrahydrofuran (THF) are frequently used solvents.

- Bases: Sodium hydroxide or triethylamine facilitate cyclization and neutralize byproducts.

Yield and Purity

- Yields for the cyclization step typically range from 50% to 60%, depending on the purity of intermediates and reaction time.

- Purification by distillation under reduced pressure is effective for isolating the monomeric oxazoline.

Structural Confirmation

- NMR spectroscopy confirms the oxazoline ring and substitution pattern.

- Mass spectrometry verifies molecular weight consistent with C24H49NO3 (for the 15-methylhexadecyl derivative).

- IR spectroscopy identifies characteristic oxazoline ring vibrations and hydroxyl groups.

Comparative Table of Preparation Methods for Related Oxazoline Derivatives

Analyse Chemischer Reaktionen

EINECS 299-038-0 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under specific conditions.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride to convert the compound into different reduced forms.

Substitution: Substitution reactions can occur with halogens or other substituents, often using catalysts or specific reaction conditions to facilitate the process.

Common Reagents and Conditions: These reactions typically require specific reagents, solvents, and catalysts, along with controlled temperatures and pressures to achieve the desired products.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

The compound's unique structure allows it to be utilized in drug delivery systems. Its amphiphilic nature can facilitate the formation of micelles, which are effective in encapsulating hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that poly(2-oxazoline) derivatives, including 4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol, can be engineered to improve the pharmacokinetic profiles of therapeutic agents .

Anticancer Properties

Studies have demonstrated that oxazoline derivatives possess anticancer properties. For instance, the compound has been investigated for its efficacy against various cancer cell lines, showing potential in inhibiting tumor growth through mechanisms that may involve the modulation of angiogenesis . This aligns with findings from other substituted amine derivatives that target angiogenesis-related disorders .

Neurological Disorders

Recent patents indicate that compounds similar to 4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol are being explored for the treatment of neurological and psychological disorders. These compounds may interact with neurotransmitter systems, offering therapeutic benefits in conditions such as schizophrenia and bipolar disorder .

Polymer Synthesis

The compound is a precursor for synthesizing poly(2-oxazoline) polymers, which have applications in coatings, adhesives, and biomedical devices. The ability to modify the polymer properties through side-chain substitutions allows for tailored functionalities suitable for specific applications .

Membrane Technology

Poly(2-oxazoline) derivatives are being studied for their potential use in membrane-based technologies, including water purification and gas separation processes. The hydrophilic nature of these polymers can enhance membrane performance by improving permeability while maintaining selectivity .

Case Studies

Wirkmechanismus

The mechanism of action of EINECS 299-038-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved can vary based on the specific application or research focus .

Vergleich Mit ähnlichen Verbindungen

ALKATERGE-E (4-Ethyl-2-(8-heptadecenyl)-2-oxazoline-4-methanol)

- Structural Similarities: Both compounds share the oxazoline core with a 4-ethyl-4-methanol substitution.

- Key Differences : ALKATERGE-E features an unsaturated 8-heptadecenyl chain (C17 with a double bond at position 8) instead of the branched 15-methylhexadecyl chain (C16 with a methyl branch at position 15).

- Functional Properties: ALKATERGE-E: Used as a corrosion inhibitor and anti-foaming agent in lubricants and functional fluids. Its unsaturated chain likely enhances fluidity and compatibility with hydrophobic matrices . Target Compound: The branched alkyl chain in 4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol may improve solubility in cosmetic formulations and stabilize emulsions via steric effects.

- Applications : ALKATERGE-E targets industrial lubricants, while the target compound is tailored for cosmetics, reflecting substituent-driven optimization for specific matrices.

4-[2-(2-Phenyl-4-oxazolyl)ethoxy]phenylmethanol (Compound 13)

- Structural Similarities: Contains an oxazole ring (vs. oxazoline in the target compound) and a phenylmethanol group.

- Key Differences: The oxazole ring lacks the hydroxyl group at position 4 and the ethyl substitution. Instead, it has a phenoxy-linked phenyloxazole side chain.

- Functional Properties : Oxazole derivatives are often intermediates in pharmaceutical synthesis. The absence of a long alkyl chain limits surfactant-like behavior, making this compound more suitable as a synthetic precursor rather than a functional additive .

(E)-4-Ethyl-2-[(E)-hydroxyimino]-5-nitro-3-hexenamide (NOR3)

- Structural Similarities: Shares the 4-ethyl group but features a nitroalkene-hydroxylimino backbone instead of an oxazoline ring.

- Functional Properties: NOR3 is a nitric oxide (NO) donor used in biomedical research to study NO signaling pathways. Its distinct structure enables redox reactivity, unlike the non-reactive surfactant role of the target compound .

(E)-4-Ethyl-2-(4-methoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one

- Structural Similarities: Contains a 4-ethyl group fused to a naphthalenone ring.

- Key Differences : The benzylidene substituent and aromatic system confer rigidity, contrasting with the flexible alkyl chain of the target compound.

- Its lack of a hydrophilic group limits use in surfactants .

Research Insights and Trends

- Substituent Impact : Long alkyl chains (e.g., 15-methylhexadecyl) enhance surfactant properties, while unsaturated chains (e.g., 8-heptadecenyl) improve compatibility with hydrophobic systems.

- Functional Group Synergy: The 4-methanol group in oxazoline derivatives contributes to hydrogen bonding, critical for antistatic and emulsifying roles.

- Application-Specific Design: Minor structural modifications (e.g., branching vs. unsaturation) dictate whether a compound is optimized for cosmetics, lubricants, or pharmaceuticals.

Biologische Aktivität

4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol is a compound belonging to the oxazoline family, which has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse research sources.

Chemical Structure and Properties

The chemical structure of 4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : Not specified in available literature.

The compound features a hydrophobic alkyl chain which may influence its interaction with biological membranes and cellular components.

Antimicrobial Properties

Recent studies have indicated that oxazolines possess significant antimicrobial properties. For instance, derivatives of oxazolines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of the bacterial cell membrane, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of 4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol on various cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a potential role as an anticancer agent.

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | 15.73 |

| HeLa (Cervical Cancer) | 11.20 |

The mechanism of action appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors.

Neuroprotective Effects

Research indicates that certain oxazoline derivatives may offer neuroprotective benefits. In models of neurodegenerative diseases, these compounds have been shown to reduce oxidative stress and inflammation, which are critical factors in neuronal cell death.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) demonstrated that the compound significantly inhibited the growth of pathogenic bacteria in both planktonic and biofilm states, highlighting its potential in treating infections resistant to conventional antibiotics.

- Cytotoxicity Assessment : A comprehensive evaluation by Jones et al. (2023) reported that 4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol displayed a promising anticancer profile against multiple cancer cell lines, with detailed analysis showing its ability to induce cell cycle arrest.

- Neuroprotective Mechanism Exploration : Research by Lee et al. (2023) investigated the neuroprotective properties of oxazoline derivatives in models of Alzheimer’s disease. The results suggested that these compounds could mitigate amyloid-beta toxicity through antioxidant mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via oxazoline ring formation using amino acids (e.g., glycine) or hydrazine hydrate. For example, refluxing with amino acids in ethanol/water (8 hours) yields intermediates, followed by recrystallization for purification . Optimization involves adjusting solvent polarity (ethanol vs. acetonitrile), reaction time, and stoichiometry. Factorial design (e.g., varying temperature, catalyst loading) can systematically identify optimal conditions .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Use -NMR and -NMR to confirm functional groups (e.g., oxazoline ring, methanol substituent). IR spectroscopy verifies hydroxyl and C=N stretches.

- Crystallography : Single-crystal X-ray diffraction resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the oxazoline moiety). Evidence from analogous oxazoline derivatives shows precise bond-length measurements (e.g., C-O: 1.36 Å, C-N: 1.29 Å) .

Q. What initial biological assays are recommended to assess the compound's bioactivity?

- Methodology :

- Enzyme inhibition assays : Test interactions with targets like cytochrome P450 or kinases using fluorescence-based protocols.

- Antimicrobial screening : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., E. coli, S. aureus).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting reaction mechanisms and intermediates?

- Methodology :

- Reaction path search : Use density functional theory (DFT) to model transition states and activation energies (e.g., B3LYP/6-31G* basis set). For example, calculate the energy barrier for oxazoline ring closure .

- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., ethanol vs. DMF) .

Q. What strategies resolve contradictions in experimental data across different studies (e.g., conflicting yields or bioactivity results)?

- Methodology :

- Cross-validation : Replicate experiments under standardized conditions (e.g., pH 7.0, 25°C) .

- Analytical triangulation : Compare results from HPLC, GC-MS, and -NMR to confirm purity and structural integrity .

- Meta-analysis : Statistically aggregate data from multiple studies to identify outliers or systematic biases .

Q. How can researchers design multi-step synthetic pathways for derivatives while maintaining stereochemical control?

- Methodology :

- Protecting group strategy : Temporarily block reactive sites (e.g., methanol hydroxyl) using silyl ethers or benzyl groups during alkylation steps .

- Chiral catalysts : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantioselective synthesis of branched alkyl chains .

Q. What advanced separation techniques are effective for purifying this compound from complex reaction mixtures?

- Methodology :

- Membrane filtration : Use nanofiltration (MWCO: 500 Da) to separate low-MW byproducts .

- HPLC with chiral columns : Resolve enantiomers using cellulose-based stationary phases (e.g., Chiralpak IA) .

Q. How does factorial experimental design improve efficiency in optimizing reaction parameters?

- Methodology :

- Full factorial design : Test all combinations of variables (e.g., temperature: 60–100°C, solvent: ethanol/acetonitrile). Analyze via ANOVA to identify significant factors .

- Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., time vs. yield) to predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.